

Molecular structure of 7-Azaspiro[3.5]nonan-2-one hydrochloride

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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonan-2-one
hydrochloride

Cat. No.: B1440537

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An In-Depth Technical Guide to the Molecular Structure and Properties of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of **7-Azaspiro[3.5]nonan-2-one hydrochloride** (CAS: 1392211-51-6), a spirocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of public, peer-reviewed data on this specific isomer, this document leverages expert analysis of its structural features, data from closely related analogs, and predictive methodologies to offer a foundational resource for researchers, scientists, and drug development professionals. The guide covers the molecule's structural elucidation, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications in drug discovery, particularly in the development of therapeutics for central nervous system disorders.^[1] All protocols and data are presented as a robust starting point for further laboratory investigation.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The imperative to "escape from flatland" has guided medicinal chemists toward more three-dimensional molecular frameworks to enhance the pharmacological profiles of drug candidates.^[2] Spirocycles, such as 7-Azaspiro[3.5]nonan-2-one, are exceptionally valuable in this pursuit.

Their inherent rigidity and well-defined three-dimensional exit vectors can lead to improved binding affinity and selectivity for biological targets.^[2] The 7-Azaspiro[3.5]nonan-2-one core, featuring both a secondary amine and a ketone, presents two versatile functional handles for a wide array of chemical modifications. This dual functionality allows for the systematic exploration of chemical space to optimize structure-activity relationships (SAR).^[2] As a hydrochloride salt, the compound's aqueous solubility is enhanced, a critical attribute for pharmaceutical development.^[1] While this specific molecule is noted for its potential in developing drugs for central nervous system disorders, the broader azaspiro[3.5]nonane scaffold has been successfully employed in designing potent inhibitors for various therapeutic targets, underscoring its importance.^{[1][3]}

Molecular Structure and Physicochemical Properties

The core of 7-Azaspiro[3.5]nonan-2-one consists of a piperidine ring and a cyclobutanone ring fused at a single spirocyclic carbon atom. The nitrogen at position 7 and the carbonyl at position 2 are key features for derivatization and biological interactions.

Predicted Physicochemical Data

Quantitative data for **7-Azaspiro[3.5]nonan-2-one hydrochloride** is not extensively published. The table below summarizes key identifiers and predicted properties based on its structure and data from public chemical databases.

Property	Value	Source
CAS Number	1392211-51-6	[4]
Molecular Formula	C ₈ H ₁₄ ClNO	[1][4]
Molecular Weight	175.66 g/mol	[1]
SMILES Code	O=C1CC2(CCNCC2)C1.[H]Cl	[5]
Predicted LogP	~0.5 - 1.5	Expert Prediction
Predicted pKa (Amine)	~9.0 - 10.0	Expert Prediction
Predicted H-Bond Donors	2 (Ammonium)	PubChem CID: 20277171 (Parent)[6]
Predicted H-Bond Acceptors	1 (Carbonyl Oxygen)	PubChem CID: 20277171 (Parent)[6]
Physical Form	Solid	[1]

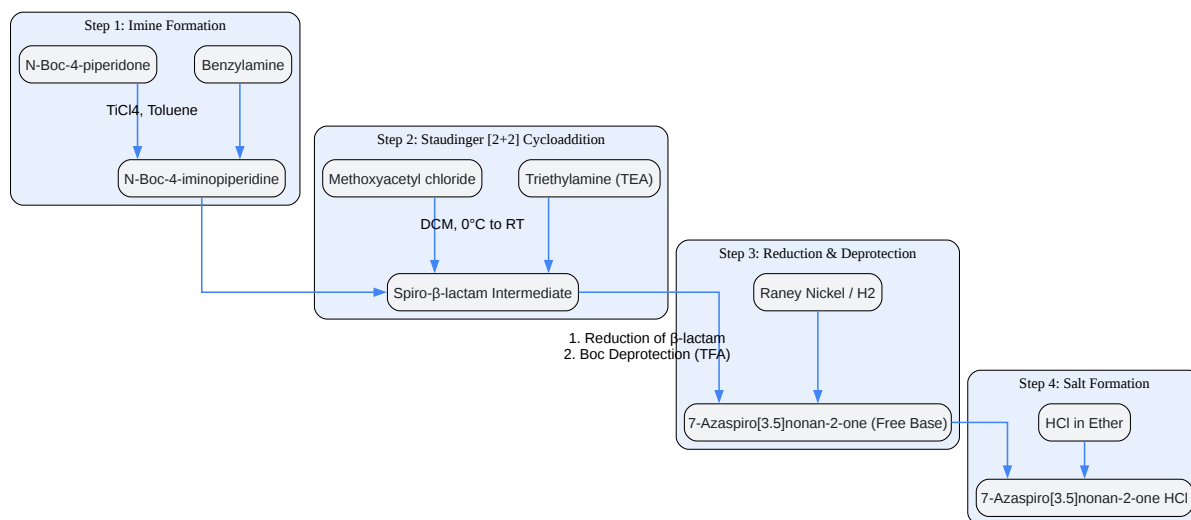
Table 1: Key Identifiers and Predicted Physicochemical Properties.

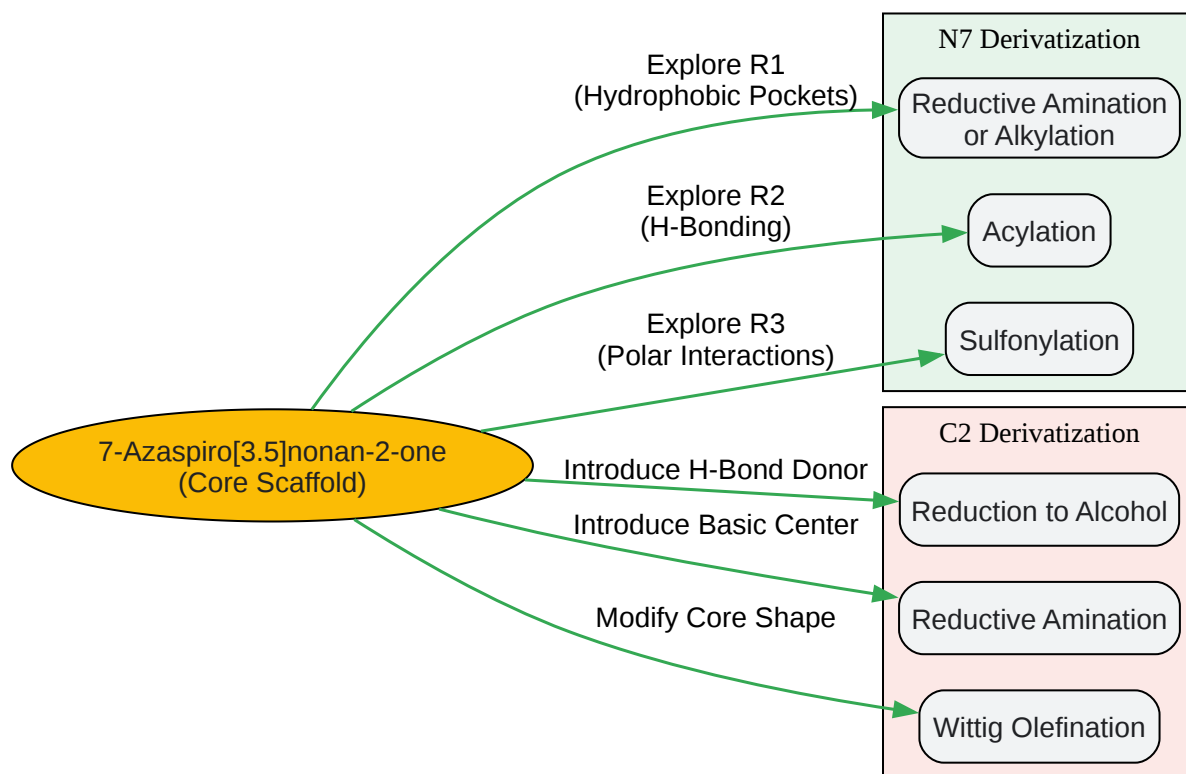
Proposed Synthesis and Characterization

While a validated protocol for 7-Azaspiro[3.5]nonan-2-one is not available in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for analogous spirocyclic systems, such as the Staudinger [2+2] ketene-imine cycloaddition.[7]

Proposed Synthetic Workflow

The logical pathway involves the formation of an imine from a protected piperidin-4-one, followed by a cycloaddition with a ketene generated in situ, and subsequent deprotection and salt formation.





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References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaspiro[3.5]nonan-2-one hydrochloride | 1392211-51-6 [sigmaaldrich.com]
- 5. bldpharm.com [bldpharm.com]
- 6. 7-Azaspiro(3.5)nonane | C₈H₁₅N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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